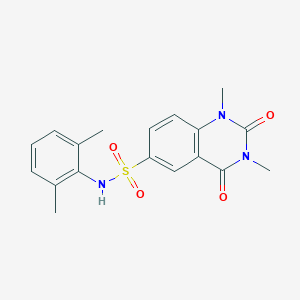
Cadmium diperchlorate
Descripción general
Descripción
Cadmium diperchlorate is an inorganic compound with the chemical formula Cd(ClO₄)₂. It is a cadmium salt of perchloric acid and is known for its strong oxidizing properties. This compound is typically found in the form of a crystalline solid and is highly soluble in water. This compound is used in various industrial and research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cadmium diperchlorate can be synthesized through a reaction between cadmium carbonate and perchloric acid. The reaction is typically carried out in an aqueous medium, and the resulting solution is then evaporated to obtain this compound crystals. The reaction can be represented as follows: [ \text{CdCO}_3 + 2 \text{HClO}_4 \rightarrow \text{Cd(ClO}_4)_2 + \text{H}_2\text{O} + \text{CO}_2 ]
Industrial Production Methods: In industrial settings, this compound is produced by reacting cadmium oxide or cadmium hydroxide with perchloric acid. The reaction is carried out under controlled conditions to ensure the complete conversion of cadmium compounds to this compound. The resulting solution is then purified and crystallized to obtain the final product.
Types of Reactions:
Oxidation: this compound acts as a strong oxidizing agent and can oxidize various organic and inorganic compounds.
Reduction: It can be reduced to cadmium chloride in the presence of reducing agents.
Substitution: this compound can undergo substitution reactions with other anions to form different cadmium salts.
Common Reagents and Conditions:
Oxidation Reactions: Common reagents include organic compounds such as alcohols and aldehydes. The reactions are typically carried out at elevated temperatures.
Reduction Reactions: Reducing agents such as hydrogen gas or sodium borohydride are used under controlled conditions.
Substitution Reactions: Anions such as sulfate or nitrate can be used in aqueous solutions to facilitate substitution reactions.
Major Products Formed:
Oxidation: The major products include oxidized organic compounds and cadmium oxide.
Reduction: The major product is cadmium chloride.
Substitution: The major products are cadmium salts of the substituting anions.
Aplicaciones Científicas De Investigación
Cadmium diperchlorate has several applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions, particularly in oxidation processes.
Biology: this compound is used in studies involving cadmium toxicity and its effects on biological systems.
Medicine: Research on this compound focuses on its potential use in cancer treatment due to its cytotoxic properties.
Industry: It is used in the production of cadmium-based materials and as a catalyst in certain industrial processes.
Mecanismo De Acción
The mechanism of action of cadmium diperchlorate involves its strong oxidizing properties. It can induce oxidative stress in biological systems by generating reactive oxygen species. This oxidative stress can lead to cellular damage and apoptosis. In chemical reactions, this compound acts as an electron acceptor, facilitating the oxidation of various substrates.
Comparación Con Compuestos Similares
Cadmium Nitrate: Similar to cadmium diperchlorate, cadmium nitrate is also a strong oxidizing agent but has different solubility and reactivity properties.
Cadmium Sulfate: This compound is less oxidizing compared to this compound and is commonly used in electroplating.
Cadmium Chloride: Cadmium chloride is primarily used in the synthesis of other cadmium compounds and has different chemical reactivity.
Uniqueness of this compound: this compound is unique due to its strong oxidizing properties and high solubility in water. These characteristics make it particularly useful in oxidation reactions and in applications requiring a highly soluble cadmium compound.
Propiedades
IUPAC Name |
cadmium(2+);diperchlorate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cd.2ClHO4/c;2*2-1(3,4)5/h;2*(H,2,3,4,5)/q+2;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSIBWKDABMPMJN-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Cd+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CdCl2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70160246 | |
| Record name | Cadmium perchlorate (6CI,7CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70160246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Cadmium perchlorate, hexahydrate: White crystalline solid; Soluble in water; [MSDSonline] | |
| Record name | Cadmium(II) perchlorate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8427 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
13760-37-7 | |
| Record name | Perchloric acid, cadmium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013760377 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cadmium perchlorate (6CI,7CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70160246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(3S)-3-amino-4-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-hydroxy-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(3H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B227995.png)





![5-(4-ethoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B228041.png)

![5-(2-methoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B228052.png)

